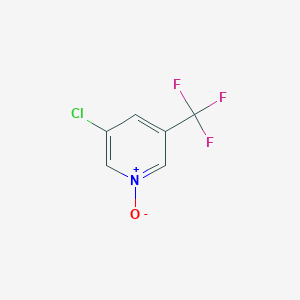

3-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Description

3-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a halogenated and fluorinated pyridine derivative characterized by a chloro group at position 3, a trifluoromethyl group at position 5, and an N-oxide functional group. This structural configuration enhances its polarity and reactivity compared to non-oxidized pyridines.

Properties

IUPAC Name |

3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-4(6(8,9)10)2-11(12)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVKZKSPBWVXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1Cl)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most industrially viable method, as detailed in patent literature, involves the vapor-phase chlorination of 5-trifluoromethylpyridine derivatives. The reaction occurs at elevated temperatures (200–250°C) in the presence of catalysts such as activated carbon or metal chlorides (e.g., FeCl₃, CuCl₂, or ZnCl₂). The general reaction proceeds as:

$$

\text{C}5\text{H}3\text{F}3\text{N} + \text{Cl}2 \xrightarrow{\text{catalyst}} \text{C}5\text{H}2\text{ClF}_3\text{N} + \text{HCl}

$$

Activated carbon enhances selectivity for 3-chloro substitution by adsorbing reactive intermediates, while metal chlorides facilitate chlorine activation. For example, a gas mixture of 2-chloro-5-trifluoromethylpyridine and nitrogen, preheated to 250°C, achieves 88–92% conversion with a chlorine-to-substrate molar ratio of 1.5:1.

Process Optimization and Yield Data

Key parameters influencing yield include:

- Temperature : Optimal at 250°C; lower temperatures (<200°C) result in incomplete chlorination, while higher temperatures (>300°C) promote decomposition.

- Residence Time : 3–5 hours ensures maximal conversion.

- Catalyst Loading : 5–10 wt% relative to the substrate minimizes side reactions like polychlorination.

Post-reaction purification involves condensation through water and alkaline scrubbing columns to isolate the product. Pilot-scale trials report isolated yields of 85–90% for 3-chloro-5-(trifluoromethyl)pyridine, which is subsequently oxidized to the 1-oxide form.

Oxidative Functionalization to 1-Oxide

Oxidation of Chlorinated Intermediates

The 1-oxide derivative is synthesized via oxidation of 3-chloro-5-(trifluoromethyl)pyridine using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The reaction mechanism involves electrophilic attack at the pyridine nitrogen:

$$

\text{C}5\text{H}2\text{ClF}3\text{N} + \text{H}2\text{O}2 \rightarrow \text{C}5\text{H}2\text{ClF}3\text{NO} + \text{H}_2\text{O}

$$

In a typical procedure, 3-chloro-5-(trifluoromethyl)pyridine is dissolved in acetic acid and treated with 30% H₂O₂ at 60–80°C for 4–6 hours, yielding the 1-oxide with 75–80% efficiency.

Solvent and Catalyst Effects

- Solvent Choice : Polar aprotic solvents (e.g., dichloroethane, acetone) improve oxidative stability and product solubility.

- Catalysts : Transition metal oxides (e.g., MoO₃) accelerate the reaction but require post-synthesis removal via aqueous extraction.

Halogen Exchange and Cyanogenation Strategies

Bromine-to-Chlorine Exchange

A less common route involves halogen exchange on 3-bromo-5-(trifluoromethyl)pyridine using chloride sources like HCl or NaCl in dimethylformamide (DMF). This method, however, suffers from lower yields (60–65%) due to competing hydrolysis.

Cyano Substitution

Patent CN106349159A describes a two-step process to introduce cyano groups at the 2-position, which indirectly aids 1-oxide synthesis:

- Activation : 3-Chloro-2-R-5-trifluoromethylpyridine (R = Cl, Br) reacts with 4-dimethylaminopyridine (DMAP) in dichloroethane to form an organic salt.

- Cyanogenation : Treatment with lithium cyanide (LiCN) at 80°C replaces R with a cyano group, followed by oxidation to the 1-oxide.

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include pyridine oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

Herbicides and Pesticides

3-Chloro-5-(trifluoromethyl)pyridine 1-oxide serves as an important intermediate in the synthesis of herbicides and pesticides. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are desirable traits in agrochemicals. For instance, derivatives of this compound have been explored for their efficacy against specific weed species, demonstrating favorable herbicidal activity .

Insecticides

Research indicates that this compound can be modified to develop insecticides that target pests resistant to conventional treatments. The introduction of the chlorinated pyridine structure allows for enhanced binding to target enzymes in insects, thereby improving the effectiveness of these formulations .

Pharmaceutical Applications

Antimicrobial Agents

The compound has shown potential as an antimicrobial agent. Studies have demonstrated that derivatives of 3-chloro-5-(trifluoromethyl)pyridine exhibit activity against various bacterial strains, making them candidates for further development into antibiotic drugs .

Anti-inflammatory Drugs

Research has indicated that the compound can be utilized in the synthesis of anti-inflammatory agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including absorption and distribution within biological systems .

Synthesis and Production Methods

The production of 3-chloro-5-(trifluoromethyl)pyridine derivatives typically involves chlorination reactions using chlorine gas in the presence of suitable catalysts. For example, a method described in patent literature outlines a process where trifluoromethylpyridine derivatives are reacted with chlorine in vapor phase conditions, yielding high-purity products .

Data Tables

Case Studies

Case Study 1: Development of a New Herbicide

A recent study focused on modifying 3-chloro-5-(trifluoromethyl)pyridine to enhance its herbicidal properties against resistant weed species. The modified compound exhibited a significant reduction in growth rates compared to untreated controls, highlighting its potential as a new agricultural chemical.

Case Study 2: Antimicrobial Efficacy

In another study, several derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that certain derivatives had effective minimum inhibitory concentrations (MICs), providing a foundation for further development into clinical antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-chloro-5-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

- 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3):

Lacks the N-oxide group and has a chloro substituent at position 2. This positional difference reduces polarity compared to N-oxide derivatives, resulting in a lower melting point (28–31°C) and boiling point (152°C) . - 2-Chloro-3-(trifluoromethyl)pyridine 1-oxide (CAS 164464-57-7, QD-3959): Features an N-oxide group but differs in substituent positions (Cl at 2, CF₃ at 3).

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9, QA-4975):

Includes a carboxylic acid group at position 2, enhancing acidity and hydrogen-bonding capacity. This functionalization broadens its utility in metal-organic frameworks or drug intermediates .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Purity | Price (¥) |

|---|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 28–31 | 152 | >97.0% | 4,500/25g |

| 2-Chloro-3-(trifluoromethyl)pyridine 1-oxide | 164464-57-7 | C₆H₃ClF₃NO | Not reported | Not reported | 95% | Not listed |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | C₇H₃ClF₃NO₂ | Not reported | Not reported | 97% | Not listed |

Key Observations :

- The N-oxide group in analogs like QD-3959 correlates with reduced purity (95%) compared to non-oxidized derivatives (e.g., 97–98% purity for carboxylic acid variants), likely due to synthetic challenges in oxidation steps .

- Chloro and trifluoromethyl substituents at meta positions (e.g., 3 and 5 in the target compound) may enhance thermal stability compared to ortho-substituted derivatives .

Research Findings and Limitations

- Positional Isomerism : Chloro and trifluoromethyl groups at positions 3 and 5 (as in the target compound) likely confer distinct electronic effects compared to other isomers, influencing regioselectivity in cross-coupling reactions .

- Data Gaps : Direct experimental data for 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide (e.g., spectral data, toxicity) are absent in the provided evidence. Further studies are required to validate inferred properties.

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 197.54 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications.

The presence of the trifluoromethyl and chlorine groups significantly influences the compound's chemical reactivity and biological interactions. The electron-withdrawing nature of these substituents can enhance the compound's ability to interact with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

Research indicates that 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide exhibits antimicrobial properties. A study demonstrated that compounds with similar structural features showed significant activity against various bacterial strains, suggesting that this compound may also possess similar capabilities .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated. The structure-activity relationship (SAR) studies indicate that the presence of the trifluoromethyl group is crucial for enhancing cytotoxicity against certain tumor cells .

Inhibition Studies

Inhibition studies have shown that 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide can modulate specific biological pathways. For instance, it has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of approximately 25 µM for MCF-7 cells, indicating significant cytotoxicity. Further analysis revealed that the compound induced cell cycle arrest at the G2/M phase, suggesting a mechanism of action that warrants further investigation .

Comparative Analysis

To better understand the biological activity of 3-Chloro-5-(trifluoromethyl)pyridine 1-oxide, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine | Moderate antimicrobial | Contains a mercapto group which enhances nucleophilicity | |

| 2-Chloro-4-(trifluoromethyl)pyridine | Low cytotoxicity | Different substitution pattern affects reactivity | |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Limited data available | Contains a fluoro group instead of an oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.